molecular formula C17H11Cl2N3O4 B2857192 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-26-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2857192
CAS No.: 922066-26-0
M. Wt: 392.19
InChI Key: CMNRDUOVBIKPPG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a dichlorophenyl group, and an oxadiazole moiety

Scientific Research Applications

Synthesis and Evaluation of Anticonvulsant Activities

A study on indoline derivatives, including those with a structural resemblance to the specified compound, demonstrated significant anticonvulsant activities against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. Molecular docking studies were conducted to understand the interaction with Na+ channels and GABAA receptors, suggesting potential targets for anticonvulsant drug development (R. Nath et al., 2021).

Antibacterial Applications

Research on derivatives of 1,3,4-oxadiazole, structurally related to the compound of interest, has shown significant antibacterial activity. These compounds were synthesized starting from specific intermediates and tested for their effectiveness against various bacterial strains, indicating their potential as antibacterial agents (K. Ramalingam et al., 2019).

Biological Screening for Enzyme Inhibition

Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives, evaluating their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds showed relative effectiveness, particularly against acetylcholinesterase, underscoring their potential in developing treatments for diseases associated with enzyme dysfunction (A. Rehman et al., 2013).

Photovoltaic Efficiency and Biological Interactions

A study on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling, revealed these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy profiles for electron injection. Additionally, molecular docking showed significant binding affinity with cyclooxygenase 1 (COX1), hinting at potential anti-inflammatory applications (Y. Mary et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-ox

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRDUOVBIKPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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